molecular formula C13H9BrO3 B7893118 3-(3-Bromophenoxy)benzoic acid

3-(3-Bromophenoxy)benzoic acid

Cat. No.: B7893118
M. Wt: 293.11 g/mol
InChI Key: QBGVSQAGGDYISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenoxy)benzoic acid, with the CAS number 1408394-69-3 , is a versatile brominated aromatic compound serving as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a benzoic acid scaffold linked via an ether bridge to a 3-bromophenyl ring, a structure confirmed by its molecular formula of C13H9BrO3 and a molecular weight of 293.11 g/mol . Its distinct structure, particularly the bromine atom, makes it a pivotal intermediate for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are fundamental in constructing complex molecules for drug discovery. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, where it can be incorporated to modify the physicochemical properties of lead compounds or to create molecular libraries for high-throughput screening. The presence of both the carboxylic acid and the bromophenoxy group allows for further synthetic manipulation, enabling its application in materials science, for instance, in the development of organic ligands or polymers. As a standard practice, the product requires cold-chain transportation to ensure stability and is intended strictly for Research Use Only. It is not for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

3-(3-bromophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVSQAGGDYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3-Bromophenoxy)benzoic acid CAS 1408394-69-3 supplier

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1408394-69-3 Formula: C₁₃H₉BrO₃ Molecular Weight: 293.11 g/mol [1]

Executive Summary: The "Privileged Scaffold"

In the landscape of modern medicinal chemistry, 3-(3-Bromophenoxy)benzoic acid (CAS 1408394-69-3) represents a high-value bifunctional intermediate. Unlike simple commodity chemicals, this molecule serves as a "privileged scaffold"—a core structure capable of accessing diverse chemical space. Its value lies in its orthogonal reactivity :

  • The Carboxylic Acid (-COOH): Ready for amide coupling to generate peptidomimetics or solubility-enhancing tails.

  • The Aryl Bromide (-Br): A "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach heterocycles or extend the carbon skeleton.

  • The Diphenyl Ether Linker (-O-): Provides a flexible yet robust spacer often found in kinase inhibitors (e.g., Sorafenib analogs) and nuclear receptor ligands.

This guide provides a comprehensive technical analysis of the compound's synthesis, quality control, and supply chain management, designed for researchers requiring high-fidelity data.

Chemical Profile & Physical Properties[2][3][4]

PropertyValueRelevance to Drug Design
Appearance White to off-white crystalline powderIndicator of purity (yellowing suggests oxidation).
Melting Point 145–150 °C (Predicted)High MP indicates stable crystal lattice, good for formulation.
LogP ~3.8Lipophilic; suggests good membrane permeability but requires solubility optimization.
pKa (Acid) ~4.0–4.2Typical benzoate acidity; exists as anion at physiological pH (7.4).
H-Bond Donors 1 (COOH)Critical for receptor binding pockets.
H-Bond Acceptors 3 (COOH, Ether O)Interaction points for hydrogen bonding networks.
Rotatable Bonds 3Moderate flexibility allows induced fit in protein targets.

Synthesis & Manufacturing Methodology

The Selectivity Challenge

Synthesizing CAS 1408394-69-3 is non-trivial due to the presence of two halogenated positions if not carefully managed. A direct reaction between 3-bromophenol and 3-bromobenzoic acid leads to poor yields and "scrambling" (homocoupling).

Optimized Synthetic Route (Chemoselective Coupling)

The most robust protocol utilizes the reactivity difference between Aryl-Iodide and Aryl-Bromide . We employ a Copper(I)-catalyzed Ullmann-type coupling or a Palladium-catalyzed Buchwald-Hartwig etherification.

Protocol:

  • Starting Materials: Methyl 3-hydroxybenzoate + 1-Bromo-3-iodobenzene.

  • Catalyst System: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%) or Pd(OAc)₂ / Ligand.

  • Base: Cs₂CO₃ (Cesium Carbonate) – crucial for promoting the phenol nucleophile.

  • Solvent: Toluene or DMF (anhydrous).

  • Step 2 (Hydrolysis): LiOH/THF/Water to deprotect the methyl ester to the free acid.

Why this works: The catalyst preferentially inserts into the C-I bond (weaker) rather than the C-Br bond, preserving the bromine "handle" for future use.

Reaction Workflow Visualization

SynthesisPath SM1 Methyl 3-hydroxybenzoate Cat Cat: CuI / Cs2CO3 Solvent: DMF, 90°C SM1->Cat SM2 1-Bromo-3-iodobenzene SM2->Cat Inter Intermediate Ester (Br-Ph-O-Ph-COOMe) Cat->Inter Chemoselective C-O Coupling Hyd Hydrolysis (LiOH, THF/H2O) Inter->Hyd Prod Target Product CAS 1408394-69-3 Hyd->Prod Deprotection

Figure 1: Chemoselective synthesis pathway prioritizing the preservation of the bromine functional group.

Applications in Drug Discovery[2][6]

Medicinal Chemistry Utility

Researchers utilize CAS 1408394-69-3 primarily as a Linker-Scaffold .

  • Kinase Inhibitors: The diphenyl ether moiety mimics the hydrophobic ATP-binding pocket interactions found in Type II kinase inhibitors.

  • PROTACs: The carboxylic acid allows attachment to an E3 ligase ligand (e.g., VHL or Cereblon), while the bromine allows attachment to the "warhead" targeting the protein of interest.

  • Peptidomimetics: The rigid aromatic angle (meta-substitution) forces peptide chains into specific turns, stabilizing secondary structures.

Agrochemical Relevance

Phenoxybenzoic acids are historically significant in herbicide development (e.g., modifying the acid to an ester or hydrazide).[2] This specific brominated analog serves as a precursor for exploring resistance-breaking variants of protoporphyrinogen oxidase (PPO) inhibitors.

Quality Control & Supply Chain

Critical Impurities

When sourcing this compound, standard HPLC purity (>95%) is insufficient. You must request data on specific impurities that affect downstream chemistry:

  • Debrominated Analog: 3-Phenoxybenzoic acid.[3] (Interferes with stoichiometry).

  • Regioisomers: 4-(3-Bromophenoxy)benzoic acid. (Hard to separate; alters biological activity).

  • Residual Copper/Palladium: <10 ppm required if used in late-stage synthesis to prevent toxicity or assay interference.

Supplier Selection Strategy

Do not rely solely on aggregators. Use this decision matrix to qualify a supplier.

SupplierSelection Start Identify Supplier Stock In Stock? Start->Stock Synth Custom Synthesis (Lead Time: 4-6 wks) Stock->Synth No Docs Check Documentation Stock->Docs Yes HNMR H-NMR Provided? (Verify 1,3-subst) Docs->HNMR CoA Available Reject REJECT Supplier Docs->Reject No Data HNMR->Reject Multiplet Overlap (Isomer Mix) Approve APPROVE Supplier HNMR->Approve Clean Doublets/Triplets

Figure 2: Strategic decision tree for qualifying chemical suppliers to ensure experimental reproducibility.

Handling & Storage[8][9]
  • Storage: Store at +2°C to +8°C.

  • Stability: Stable under normal conditions but sensitive to strong oxidizers.

  • Safety: Irritant (H315, H319).[4] Use standard PPE (gloves, goggles).[5] Avoid dust inhalation.[6][5][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19539, 3-Phenoxybenzoic acid (Analog Reference). Retrieved from .

  • BLD Pharm. Product Analysis: this compound (CAS 1408394-69-3).[1] Retrieved from .

  • Evano, G., et al. (2008).Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. (Contextual grounding for Ullmann Ether Synthesis).
  • Sigma-Aldrich. Safety Data Sheet: 3-Bromobenzoic Acid Derivatives. Retrieved from .[9]

  • Chem-Impex International. Catalog Entry: 4-(4-Bromophenoxy)benzoic acid (Regioisomer Comparison). Retrieved from .

Sources

Comparative Technical Analysis: 3-Phenoxybenzoic Acid vs. 3-(3-Bromophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 3-phenoxybenzoic acid (3-PBA) and its halogenated analog 3-(3-bromophenoxy)benzoic acid .

While 3-PBA is a ubiquitous biological marker for pesticide exposure, the brominated analog represents a distinct chemical entity often utilized in structure-activity relationship (SAR) studies to modulate metabolic stability and lipophilicity.

Executive Summary

The primary distinction between these two compounds lies in their origin and functional application. 3-Phenoxybenzoic acid (3-PBA) is the primary hydrolytic metabolite of type I and II pyrethroids, serving as the "Gold Standard" biomarker for environmental and occupational exposure.

In contrast, This compound is a functionalized structural analog. The introduction of a bromine atom at the 3'-position of the phenoxy ring fundamentally alters the molecule's electronic properties, lipophilicity (LogP), and metabolic fate. This analog is frequently employed in medicinal chemistry to block metabolic "soft spots" (hydroxylation sites) or to exploit halogen bonding interactions in protein-ligand binding.

Part 1: Molecular Architecture & Physicochemical Divergence

The structural modification—substituting a hydrogen for a bromine atom—drastically shifts the physicochemical profile. This shift dictates how each molecule interacts with biological membranes and analytical detectors (MS/MS).

Table 1: Physicochemical Property Comparison
Property3-Phenoxybenzoic Acid (3-PBA)This compound
CAS Registry 3739-38-6Analog Specific (Isomer dependent)
Formula C₁₃H₁₀O₃C₁₃H₉BrO₃
Molecular Weight 214.22 g/mol ~293.11 g/mol
LogP (Lipophilicity) ~3.9~4.7 (Predicted)
Electronic Effect Phenoxy group is weakly activating (resonance)Br is electron-withdrawing (induction); deactivates ring
Mass Spec Signature Single dominant peak (M+H)Distinct 1:1 doublet (⁷⁹Br/⁸¹Br isotopes)
Metabolic Stability Low (Susceptible to 4'-hydroxylation)High (Br blocks metabolic attack sites)
Primary Context Toxicology / Environmental MonitoringDrug Design / Synthetic Intermediate
Structural Impact Analysis
  • Lipophilicity (LogP): The addition of bromine increases the LogP by approximately 0.8 log units. This renders the brominated analog significantly more membrane-permeable, potentially increasing its tissue retention time compared to 3-PBA.

  • Electronic Deactivation: The bromine atom exerts a negative inductive effect (-I). This reduces electron density on the phenoxy ring, making the ether oxygen less basic and potentially lowering the pKa of the carboxylic acid slightly via through-bond transmission.

Part 2: Origin, Synthesis, and Formation Pathways

The genesis of these molecules highlights their divergent roles in science. 3-PBA is a product of biological degradation, whereas the brominated analog requires precision chemical synthesis.

The Biological Pathway: 3-PBA Formation

3-PBA is formed via the hydrolysis of pyrethroid esters (e.g., Permethrin, Cypermethrin) by carboxylesterases (CES) in the liver.[1]

Metabolism Pyrethroid Parent Pyrethroid (e.g., Permethrin) Intermediate Unstable Cyanohydrin Pyrethroid->Intermediate Hydrolysis Enzyme Carboxylesterase (CES1/CES2) Enzyme->Intermediate PBA 3-Phenoxybenzoic Acid (3-PBA) Intermediate->PBA Spontaneous Degradation AcidPart Cyclopropane Acid Metabolite Intermediate->AcidPart

Figure 1: Metabolic hydrolysis of pyrethroids yielding 3-PBA.[2][1] Note that the halogenated "tail" of the pyrethroid usually splits off, leaving the non-halogenated 3-PBA core.

The Synthetic Pathway: Ullmann Ether Coupling

To synthesize this compound, researchers typically employ a copper-catalyzed Ullmann condensation. This reaction couples a phenol with an aryl halide.[3][4]

Protocol Summary:

  • Reagents: 3-Bromophenol + 3-Iodobenzoic acid (methyl ester).

  • Catalyst: CuI (10 mol%) with 1,10-Phenanthroline ligand.

  • Base: Cs₂CO₃ (to deprotonate the phenol).

  • Solvent: Toluene or DMF at reflux (110°C).

Synthesis Phenol 3-Bromophenol Reaction Ullmann Coupling (CuI, Cs2CO3, 110°C) Phenol->Reaction Halide 3-Iodobenzoic Acid (Methyl Ester) Halide->Reaction Ester Intermediate Ester Reaction->Ester Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Final 3-(3-Bromophenoxy) benzoic acid Hydrolysis->Final

Figure 2: Synthetic route for the brominated analog via Ullmann Coupling.

Part 3: Analytical Differentiation (Protocol)

Distinguishing these two compounds in complex matrices (plasma, urine) requires Mass Spectrometry (MS) due to their structural similarity. The bromine isotope pattern is the definitive identifier.

Method: LC-MS/MS Validation

Objective: Separate and identify 3-PBA and this compound.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes. Note: The brominated analog will elute LATER (higher retention time) due to increased lipophilicity.

Mass Spectrometry Parameters (ESI Negative Mode): Since these are carboxylic acids, Negative Ion Mode (ESI-) provides superior sensitivity [M-H]⁻.

CompoundPrecursor Ion (m/z)Product Ions (Quant/Qual)Isotope Pattern
3-PBA 213.0593.0 (Phenoxy cleavage)Single Peak
3-BPBA 291.0 / 293.0171.0 / 173.0 (Bromophenoxy)1:1 Doublet (Characteristic)

Step-by-Step Workflow:

  • Sample Prep: Acidify urine/plasma sample (pH 3.0) to protonate the acid.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate:Hexane (9:1). The brominated analog extracts more efficiently into the organic phase.

  • Dry & Reconstitute: Evaporate solvent under N₂ stream; reconstitute in 50:50 MeOH:Water.

  • Injection: Inject 5 µL into LC-MS/MS.

  • Data Analysis: Look for the specific transition 291->171 vs 293->173 to confirm the presence of Bromine.

Part 4: Biological Implications & Toxicity[4][6]

3-PBA: The Toxicological Marker

3-PBA is not merely a passive marker; it possesses intrinsic biological activity.

  • Endocrine Disruption: 3-PBA structurally resembles thyroid hormones (T3/T4).[5] It can competitively bind to Transthyretin (TTR), potentially disrupting thyroid transport.[5]

  • Oxidative Stress: Induces ROS generation in hepatocytes and dopaminergic neurons.

This compound: The Pharmacophore

In drug development, this analog is used to study Halogen Bonding .

  • Mechanism: The bromine atom acts as a Sigma-hole donor. It can form a directed electrostatic interaction with backbone carbonyl oxygens in target proteins (e.g., Kinases).

  • Metabolic Blocking: The 3-position on the phenoxy ring is a common site for Phase I hydroxylation (by CYP450). Substituting H with Br blocks this metabolism, extending the half-life of the molecule in vivo.

References

  • Metabolic Pathways: Starr, J. et al. "Pyrethroid metabolism: The role of carboxylesterases." Toxicology and Applied Pharmacology.

  • Toxicity Mechanisms: Zhang, Z. et al. "The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration."[1] Science of The Total Environment.

  • Synthetic Chemistry: Monnier, F. & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie.

  • Thyroid Disruption: Normann, S.S. et al. "Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin."[5] Environmental Research.

  • Analytical Methods: Barr, D.B. et al. "Biomonitoring of exposure to pesticides." Journal of Chemical Health and Safety.

Sources

Methodological & Application

3-(3-Bromophenoxy)benzoic acid as a PPAR-gamma agonist scaffold

Author: BenchChem Technical Support Team. Date: February 2026

<3-(3-Bromophenoxy)benzoic Acid as a Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonist Scaffold: Application Notes and Protocols

Introduction: The Therapeutic Promise of PPAR-γ Modulation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, with three identified subtypes: PPAR-α, PPAR-β/δ, and PPAR-γ[1]. PPAR-γ is predominantly expressed in adipose tissue, with lower levels in the colon, immune system, and retina. It is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature fat cells, and plays a crucial role in glucose homeostasis, lipid metabolism, and inflammation[1][2][3]. Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[3][4].

The therapeutic potential of PPAR-γ agonists is well-established, with the thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, being used to treat type 2 diabetes by enhancing insulin sensitivity[1][4]. However, full agonists like the TZDs have been associated with adverse side effects, including weight gain, fluid retention, and bone loss, which has spurred the search for novel PPAR-γ modulators with improved safety profiles[1][4]. This has led to a significant interest in identifying and characterizing new chemical scaffolds that can serve as the basis for developing next-generation PPAR-γ agonists.

The this compound scaffold has emerged as a promising starting point for the design of novel PPAR-γ agonists. The general structure of a PPAR agonist consists of a polar head group (often a carboxylic acid), a hydrophobic tail, and a linker region[5]. The this compound core provides a rigid linker and a polar head, with the bromine atom on the phenoxy ring offering a site for further chemical modification to optimize potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of compounds based on this scaffold as PPAR-γ agonists. We will detail the necessary in vitro assays, from initial binding assessment to cellular functional assays and downstream target gene analysis.

The PPAR-γ Signaling Pathway

Activation of PPAR-γ by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. This process is fundamental to understanding the mechanism of action of any novel PPAR-γ agonist.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 3-(3-Bromophenoxy)benzoic acid derivative PPARg PPAR-γ Agonist->PPARg Binding & Activation RXR RXR PPARg->RXR Heterodimerization CoRepressor Co-repressor Complex PPARg->CoRepressor Dissociation PPRE PPRE (DNA Response Element) PPARg->PPRE RXR->PPRE CoActivator Co-activator Complex CoActivator->PPARg TargetGene Target Gene (e.g., FABP4, LPL) PPRE->TargetGene Transcription Initiation mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation

Caption: PPAR-γ Signaling Pathway.

Part 1: Initial Characterization - Ligand Binding Affinity

The first step in evaluating a novel compound based on the this compound scaffold is to determine its ability to directly bind to the PPAR-γ ligand-binding domain (LBD). A highly sensitive and robust method for this is the Lanthanide Chelate Excite (LANCE) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay[6][7].

Principle of the LANCE TR-FRET Assay

This assay quantifies the displacement of a fluorescently labeled tracer ligand from the PPAR-γ LBD by the test compound. The PPAR-γ LBD is tagged with a GST tag and is bound by an antibody labeled with a Europium (Eu) chelate (the donor fluorophore). A fluorescent tracer ligand binds to the LBD and acts as the acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the Eu chelate results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the LBD will compete with the tracer, disrupting the FRET signal in a concentration-dependent manner.

TR_FRET_Assay_Workflow cluster_NoCompetitor No Competitor Present cluster_Competitor Competitor Present Eu_Ab Eu-Antibody GST_PPARg GST-PPARγ LBD Eu_Ab->GST_PPARg Binds GST Tracer Fluorescent Tracer GST_PPARg->Tracer Binds LBD FRET_Signal High TR-FRET Signal Eu_Ab2 Eu-Antibody GST_PPARg2 GST-PPARγ LBD Eu_Ab2->GST_PPARg2 Binds GST Test_Cmpd Test Compound (e.g., this compound derivative) GST_PPARg2->Test_Cmpd Binds LBD No_FRET Low TR-FRET Signal

Caption: LANCE TR-FRET Competitive Binding Assay Principle.

Protocol: LANCE TR-FRET PPAR-γ Competitive Binding Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • LanthaScreen™ TR-FRET PPAR-γ Competitive Binding Assay Kit (or similar) containing:

    • GST-tagged PPAR-γ LBD

    • Terbium-labeled anti-GST antibody (Donor)

    • Fluorescent tracer ligand (Acceptor)

    • Assay Buffer

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Rosiglitazone (as a positive control) dissolved in DMSO.

  • Low-volume, white, 384-well assay plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the test compounds and the positive control (Rosiglitazone) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Further dilute the compounds in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Preparation:

    • Prepare the 2X solutions of the GST-PPAR-γ LBD and the Terbium-anti-GST antibody mix in assay buffer according to the manufacturer's instructions.

    • Prepare the 2X solution of the fluorescent tracer in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 5 µL of the 2X GST-PPAR-γ LBD/Terbium-anti-GST antibody mix to each well.

    • Add 5 µL of the 2X fluorescent tracer to each well.

    • The final volume in each well will be 15 µL.

  • Incubation:

    • Incubate the plate at room temperature for 2-6 hours, protected from light[8]. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at two wavelengths: the acceptor emission (e.g., 520 nm) and the donor emission (e.g., 495 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the tracer binding).

Data Presentation:

CompoundIC50 (nM)
Rosiglitazone (Control)50
This compound>10,000
Derivative 1250
Derivative 285
Derivative 31200

Part 2: Cellular Activity - Reporter Gene Assay

Demonstrating that a compound can bind to PPAR-γ is the first step. The next critical validation is to show that this binding event leads to a functional response within a cell, specifically the activation of gene transcription. A cell-based reporter gene assay is the standard method for this purpose.

Principle of the PPAR-γ Reporter Gene Assay

This assay utilizes a host cell line that has been engineered to express two key components: the full-length human PPAR-γ protein and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the PPRE. When a PPAR-γ agonist enters the cell and activates the receptor, the PPAR-γ/RXR heterodimer binds to the PPREs and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase reaction is directly proportional to the level of PPAR-γ activation.

Protocol: PPAR-γ Luciferase Reporter Gene Assay

Materials:

  • A suitable host cell line (e.g., HEK293T or U2OS) stably or transiently transfected with a PPAR-γ expression vector and a PPRE-driven luciferase reporter vector.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds and Rosiglitazone (positive control) dissolved in DMSO.

  • White, clear-bottom, 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Seed the reporter cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence in each well using a luminometer plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control (DMSO-treated cells).

    • Plot the fold activation against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Data Presentation:

CompoundEC50 (nM)Max Fold Activation
Rosiglitazone (Control)15015
Derivative 150012
Derivative 220016
Derivative 325008

Part 3: Physiological Relevance - Adipocyte Differentiation Assay

A key physiological function of PPAR-γ activation is the induction of adipogenesis[1]. Therefore, a crucial step in characterizing a novel PPAR-γ agonist is to assess its ability to promote the differentiation of preadipocytes into mature, lipid-laden adipocytes. The 3T3-L1 cell line, a mouse embryonic fibroblast-like cell line, is a well-established and widely used model for studying adipogenesis in vitro[9][10].

Principle of the 3T3-L1 Adipocyte Differentiation Assay

3T3-L1 preadipocytes are induced to differentiate into adipocytes by treating them with a specific cocktail of hormones and chemicals. A potent PPAR-γ agonist can often substitute for some of the components of this cocktail or enhance the differentiation process. The extent of differentiation is typically quantified by staining the intracellular lipid droplets with Oil Red O, a lipid-soluble dye.

Adipogenesis_Workflow Preadipocytes 3T3-L1 Preadipocytes (Fibroblast-like) Induction Induction of Differentiation (DMEM, IBMX, Dexamethasone, Insulin) Preadipocytes->Induction Test_Compound_Addition Addition of Test Compound (PPAR-γ Agonist) Induction->Test_Compound_Addition Maturation Maturation Phase (Insulin-containing medium) Test_Compound_Addition->Maturation Mature_Adipocytes Mature Adipocytes (Lipid Droplet Accumulation) Maturation->Mature_Adipocytes Staining Oil Red O Staining Mature_Adipocytes->Staining Quantification Quantification (Microscopy & Elution) Staining->Quantification

Sources

Application Notes & Protocols: Leveraging 3-(3-Bromophenoxy)benzoic Acid for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery.[1] These enzymes are central regulators of a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many diseases, shifting from broad-spectrum cytotoxic agents to highly targeted therapies.[3][4]

Within the armamentarium of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug candidates due to their inherent ability to bind to specific protein families. The diaryl ether motif is one such scaffold, recognized for its utility in constructing potent kinase inhibitors.[5][6] This application note provides a comprehensive guide to the strategic use of a specific diaryl ether building block, 3-(3-Bromophenoxy)benzoic acid , as a versatile starting point for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its derivatization and biological evaluation, and outline a systematic workflow for lead optimization.

Part 1: Rationale for Scaffold Selection & Initial Design Considerations

The structure of this compound presents a trifecta of strategic advantages for kinase inhibitor design.

  • The Diaryl Ether Core: This structural element provides a semi-rigid backbone with a defined bond angle that is highly effective at spanning the ATP-binding site of many kinases. It can position functional groups to interact with both the hinge region and the solvent-exposed front pocket.[5][7]

  • The Carboxylic Acid Group: The meta-positioned carboxylate is a key interaction point. It can serve as a hydrogen bond acceptor or donor, forming critical bonds with lysine or other charged residues in the active site. Furthermore, its ionizable nature can significantly enhance aqueous solubility, a crucial property for drug development.[8]

  • The Bromine "Handle": The bromine atom on the distal phenyl ring is not merely a substituent; it is a powerful synthetic handle. It provides a specific site for chemical modification through a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and rapid exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the kinase, a common strategy for building potency and selectivity.

Our hypothetical design strategy will focus on developing an inhibitor for the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology.[3][4]

Part 2: Synthesis and Derivatization Workflow

The core strategy involves a two-stage process: initial synthesis of the this compound scaffold, followed by diversification of the bromo-position to generate a library of analogs for screening.

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification A 3-Bromophenol C Ullmann Coupling A->C B Methyl 3-iodobenzoate B->C D Methyl 3-(3-bromophenoxy)benzoate C->D E Saponification (LiOH) D->E F This compound (Core Scaffold) E->F H Suzuki Coupling F->H Pd(PPh3)4, K2CO3 G Arylboronic Acids G->H I Final Inhibitor Library H->I

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of a Representative Analog via Suzuki Coupling

This protocol describes the synthesis of 3-(3-(Pyridin-4-yl)phenoxy)benzoic acid from the core scaffold.

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (e.g., 307 mg, 1.0 mmol), pyridine-4-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (10 mL).

  • Heating: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, quench the reaction by adding 20 mL of water.

  • Workup - Acidification: Carefully acidify the aqueous mixture to pH ~3-4 using 1 M HCl. A precipitate should form.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) or recrystallization to obtain the final product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Part 3: Biochemical and Cellular Characterization

A tiered screening approach is essential to efficiently identify promising inhibitors. The process begins with a sensitive biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to confirm target engagement in a physiological context.[9][10]

G A Synthesized Library B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 Values B->C D Secondary Screen: Cellular Target Engagement (Western Blot for p-EGFR) C->D Potent Hits (IC50 < 1 µM) E Tertiary Screen: Cell Viability Assay (e.g., MTT, CTG) D->E Confirmed Target Engagement F Lead Candidates E->F

Caption: Tiered screening cascade for inhibitor evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Universal Kinase Assay)

This protocol measures the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to kinase inhibition.[1]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plate using an acoustic dispenser. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction Mixture: Prepare a master mix containing assay buffer, EGFR kinase, and the Poly(Glu,Tyr) substrate.

  • Kinase Addition: Add the kinase/substrate mix (e.g., 5 µL) to each well of the assay plate.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Readout: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement (Western Blot for Phospho-EGFR)

This assay determines if the compound can inhibit EGFR activity within a cancer cell line (e.g., A549, which expresses EGFR).[10]

Materials:

  • A549 human lung carcinoma cells

  • Complete growth medium (e.g., F-12K with 10% FBS)

  • Serum-free medium

  • Human Epidermal Growth Factor (EGF)

  • Inhibitor compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Plate A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR activation.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor compounds (or DMSO vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control. A decrease in the p-EGFR signal relative to the total EGFR signal indicates target engagement.

Part 4: Structure-Activity Relationship (SAR) Analysis

The data gathered from biochemical and cellular assays drives the iterative process of lead optimization. By comparing the activity of analogs with different substitutions at the bromo-position, a clear SAR can be established.[11][12]

Table 1: Hypothetical SAR Data for EGFR Inhibitors
Compound IDR-Group (at Bromo-position)EGFR IC₅₀ (nM) [Biochemical]A549 p-EGFR Inhibition IC₅₀ (nM) [Cellular]
Core-Br -Br>10,000>10,000
Analog-1 -Phenyl8501200
Analog-2 -4-Pyridyl75110
Analog-3 -3-Aminophenyl4560
Analog-4 -3-Acetamidophenyl2025
  • The unsubstituted bromine (Core-Br) is inactive, confirming the need for derivatization.

  • Adding an aromatic ring (Analog-1) confers modest activity.

  • Introducing a nitrogen atom in the ring (Analog-2) improves potency, suggesting a potential hydrogen bond.

  • An aniline group (Analog-3) further enhances activity, perhaps by interacting with a key residue or water molecule.

  • Capping the aniline with an acetamide (Analog-4) provides the best potency, likely by forming an additional hydrogen bond and optimizing hydrophobic interactions.

G Start SAR Cycle Start: Analog-4 (IC50 = 20 nM) Q1 Is potency < 10 nM? Start->Q1 A1 Explore substitutions on the acetamide phenyl ring (e.g., add fluoro, methyl groups) Q1->A1 No Q2 Is selectivity over other kinases sufficient? Q1->Q2 Yes A1->Q2 A2 Modify the core: Change the 'meta' benzoic acid to a 'para' orientation Q2->A2 No Q3 Are ADME properties acceptable? Q2->Q3 Yes A2->Q3 A3 Reduce lipophilicity: Replace phenyl with a more polar heterocycle Q3->A3 No End Advance to In Vivo Studies Q3->End Yes A3->Start Re-synthesize & Test

Caption: Decision tree for the lead optimization cycle.

Part 5: Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[13][14] Promising compounds from cellular assays should be subjected to a panel of in vitro ADME and toxicology assays.[15]

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses how quickly a compound is metabolized by cytochrome P450 enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Lead compound (e.g., Analog-4)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Reaction Preparation: In a 96-well plate, pre-warm HLM and the lead compound in phosphate buffer at 37°C.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Table 2: Hypothetical Preliminary ADME Profile for Analog-4
AssayParameterResultInterpretation
Metabolic Stability HLM Half-life (t₁/₂)45 minModerate stability, acceptable for lead compound
Aqueous Solubility Kinetic Solubility (pH 7.4)75 µMGood solubility, likely aided by carboxylic acid
Permeability Caco-2 (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, good potential for oral absorption
Cardiotoxicity hERG Inhibition (IC₅₀)>30 µMLow risk of cardiac toxicity

Conclusion

This compound is a highly tractable and strategically designed starting point for kinase inhibitor discovery. Its diaryl ether core, ionizable benzoic acid moiety, and synthetically versatile bromine handle provide a robust platform for generating diverse chemical libraries. The integrated workflow presented here—encompassing rational design, targeted synthesis, a tiered biological screening cascade, and early ADME profiling—offers a comprehensive and efficient pathway from a privileged scaffold to a viable lead candidate. This systematic approach allows researchers to rapidly explore chemical space and build a deep understanding of the structure-activity relationships required to develop potent, selective, and drug-like kinase inhibitors.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • MDPI. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]

  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • National Center for Biotechnology Information. (2023). Investigating the structure-activity-relationship of diaryl ether-based FabV inhibitors: A path to novel antibacterials. PubMed. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Refined ADME Profiles for ATC Drug Classes. PubMed Central. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Available at: [Link]

  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • ResearchGate. (2021). (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Available at: [Link]

  • News-Medical. (n.d.). Drugs Targeting Kinase Inhibitors. Available at: [Link]

  • Rasayan Journal of Chemistry. (2012). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Oxford Academic. (2024). enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. Bioinformatics. Available at: [Link]

  • MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Bromophenoxy)methyl]benzoic acid. PubChem. Available at: [Link]

  • ACS Publications. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. Available at: [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzoic acid. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing decarboxylation of 3-(3-Bromophenoxy)benzoic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing decarboxylation during heating.

Welcome to the dedicated technical support center for 3-(3-Bromophenoxy)benzoic acid. As Senior Application Scientists with extensive field experience, we understand the challenges you face during the chemical manipulation of this compound, particularly its susceptibility to thermal decarboxylation. This guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and validated protocols to ensure the integrity of your material during heating processes.

Understanding the Challenge: The Unwanted Decarboxylation

This compound, like many aromatic carboxylic acids, can undergo decarboxylation upon heating, leading to the formation of 3-bromophenyl phenyl ether and carbon dioxide. This unwanted side reaction can significantly impact reaction yields, introduce impurities, and compromise the quality of your final product. The stability of benzoic acid derivatives is known to decrease with increasing temperature, with significant degradation often observed at temperatures above 200°C.[1] This guide provides a systematic approach to mitigate this issue.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling of this compound at elevated temperatures.

Q1: At what temperature does this compound begin to decarboxylate?

Q2: What are the primary factors that promote the decarboxylation of this compound?

Several factors can accelerate the rate of decarboxylation:

  • High Temperatures: This is the most significant factor. Thermal energy is required to overcome the activation energy of the decarboxylation reaction.[2]

  • Presence of Catalysts: Certain transition metals, particularly copper and its salts, are known to catalyze the decarboxylation of aromatic carboxylic acids.[3] The use of copper powder in a quinoline solution is a classic method to induce decarboxylation.[4]

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. While some solvents can be inert, others may participate in the reaction or alter the stability of the transition state.

  • pH: The pH of the reaction medium can play a role. While the exact effect on this compound is not documented, for some carboxylic acids, both acidic and basic conditions can influence the rate of decarboxylation.[5]

Q3: Are there any recommended solvents to minimize decarboxylation?

For high-temperature applications, it is crucial to select a solvent that is not only chemically inert to the reactants and products but also has a high boiling point to accommodate the desired reaction temperature without pressurization. High molecular weight ethers or aromatic hydrocarbons can be suitable choices. However, it's essential to avoid solvents that can act as catalysts or promote side reactions. Deep eutectic solvents (DES) are emerging as a class of tunable solvents that can offer high thermal stability and may be engineered to suppress decarboxylation.[6]

Q4: How can I monitor my reaction to detect the onset of decarboxylation?

Regular monitoring of your reaction is critical. The most effective methods for detecting and quantifying both the parent compound and its potential decarboxylation product, 3-bromophenyl phenyl ether, are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for monitoring the disappearance of the starting material and the appearance of the less polar decarboxylated product.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting the volatile decarboxylation product and can be used to analyze the headspace of the reaction vessel or aliquots of the reaction mixture.[11][12][13][14][15]

Troubleshooting Guide: Preventing Decarboxylation in Your Experiments

This section provides a structured approach to troubleshooting and preventing decarboxylation.

Problem 1: Significant loss of starting material and formation of an unknown, less polar impurity during a high-temperature reaction.

This is a classic sign of thermal decarboxylation.

Caption: Troubleshooting workflow for addressing suspected decarboxylation.

Protocol 1: Temperature Optimization

The most direct way to prevent decarboxylation is to lower the reaction temperature.

  • Determine the Minimum Effective Temperature: Conduct a series of small-scale experiments at incrementally lower temperatures (e.g., in 10-15°C intervals) to identify the minimum temperature at which your desired reaction proceeds at an acceptable rate.

  • Time-Course Study: At the optimized lower temperature, run a time-course study to determine the optimal reaction time to maximize the yield of your desired product while minimizing decarboxylation.

  • Utilize Microwave Synthesis: For reactions that typically require high temperatures, microwave-assisted synthesis can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, thereby reducing the likelihood of thermal decomposition.[1][2]

Protocol 2: Solvent Selection

The choice of solvent can significantly impact the stability of your compound.

  • Screen High-Boiling Point, Aprotic Solvents: Evaluate solvents such as diphenyl ether, Dowtherm™ A, or sulfolane. These solvents are thermally stable and generally non-catalytic.

  • Consider Solvent Polarity: The polarity of the solvent can influence the stability of the carboxylic acid. A systematic screening of solvents with varying polarities is recommended.

  • Evaluate the Impact of Water: In some cases, the presence of a small amount of water can suppress side reactions.[16] However, its compatibility with your specific reaction chemistry must be verified.

Protocol 3: pH Control

Maintaining a neutral or slightly acidic pH can help stabilize the carboxylic acid group.

  • Buffer the Reaction Mixture: If your reaction conditions permit, consider using a suitable buffer to maintain a stable pH.

  • Avoid Strong Bases: Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate salt may have different thermal stability.

  • Monitor pH Throughout the Reaction: Periodically check the pH of your reaction mixture and adjust as necessary.

Problem 2: My reaction requires a metal catalyst that is also known to promote decarboxylation (e.g., Copper).

This is a common challenge in cross-coupling and other metal-catalyzed reactions.

Caption: Strategies to mitigate catalyst-induced decarboxylation.

  • Ligand Screening: The electronic and steric properties of the ligand coordinated to the metal center can influence its catalytic activity towards decarboxylation. Experiment with a variety of ligands to find one that favors your desired transformation over decarboxylation.

  • Lower Catalyst Loading: Carefully titrate the amount of catalyst used to find the minimum effective concentration that promotes your desired reaction without causing significant decarboxylation.

  • Explore Alternative Catalysts: Investigate if other metal catalysts (e.g., Palladium, Nickel) can perform the desired transformation under milder conditions. While many transition metals can catalyze decarboxylation, their efficiencies vary.[17]

Quantitative Data Summary

The following table summarizes key temperature-related data for benzoic acid and its derivatives, which can serve as a useful reference for estimating the thermal stability of this compound.

CompoundObservationTemperature (°C)Reference
Benzoic Acid DerivativesMild degradation150[1]
Benzoic Acid DerivativesSevere degradation200[1]
Benzoic Acid DerivativesComplete degradation250[1]
Benzoic AcidStable up to300[1]
Decarboxylation-OxidationGeneral reaction range200-300[3]

Analytical Methodologies

Protocol 4: HPLC Method for Monitoring Reaction Progress

This method can be adapted to quantify this compound and its decarboxylated product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Quantification: Use external standards of both this compound and, if available, 3-bromophenyl phenyl ether to create calibration curves for accurate quantification.

Protocol 5: GC-MS Method for Detecting Volatile Byproducts

This method is ideal for confirming the presence of the decarboxylated product.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

  • Injection: A small volume of the diluted reaction mixture or a headspace sample.

  • Detection: Mass spectrometry in full scan mode to identify the molecular ion and fragmentation pattern of the decarboxylated product.

References

  • Barton, D. H. R., & Kende, A. S. (1958). The Mechanism of the Decarboxylation of Carboxylic Acids. Journal of the Chemical Society, 688-693.
  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link]

  • Phaechamud, T., & Tuntarawongsa, S. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the American Oil Chemists' Society, 87(10), 1255-1262. [Link]

  • Kaeding, W. W. (1978). U.S. Patent No. 4,094,909. Washington, DC: U.S.
  • Carey, F. A. (2006). Organic Chemistry (6th ed.). McGraw-Hill.
  • Pohle, W., & Klessinger, M. (1981). The decarboxylation of aromatic carboxylic acids. Tetrahedron, 37(15), 2715-2719.
  • Pacioni, N. L., & D'Accorso, N. B. (2014). Development of a fast gas chromatography-tandem mass spectrometry method for volatile aromatic compound analysis in oenological products. Journal of Chromatography A, 1359, 259-266. [Link]

  • Ibrahim, A. M., Hendawy, H. A. M., Hassan, W. S., Shalaby, A., & El-sayed, H. M. (2019). Data on validation using accuracy profile of HPLC-UV method. Data in Brief, 24, 103859. [Link]

  • Townsend, C. A., & Basak, A. (1991). The mechanism of decarboxylation of β-keto acids. Journal of the American Chemical Society, 113(10), 3849-3856.
  • Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16. [Link]

  • Pacioni, N. L., & D'Accorso, N. B. (2014). Development of a fast gas chromatography tandem mass spectrometry method for volatile aromatic compound analysis in oenological products. Journal of Chromatography A, 1359, 259-266. [Link]

  • Wang, S., Wang, Y., & Ma, X. (2019). Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. Bioresource Technology, 289, 121655. [Link]

  • Almac Group. (2016). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of APIs. Almac Group. [Link]

  • De Sa, A. G., & De Andrade, J. B. (2014). Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. Journal of Chromatography B, 953-954, 105-112. [Link]

  • Contract Pharma. (2025). Overcoming Challenges in Early Phase Drug Product Development. Contract Pharma. [Link]

  • Rezende, L. C. D. (2013). Thermal decarboxylation depends on the pH? ResearchGate. [Link]

  • LNEYA. (n.d.). What are the decarboxylation reaction conditions and process temperature control? LNEYA. [Link]

  • Yunilawati, R., & Setyaningsih, D. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. [Link]

  • Palomo, J. M. (2015). Alcohols, Phenols and Carboxylic Acids as Asymmetric Organocatalysts. In Comprehensive Organic Synthesis (2nd ed., Vol. 24). Elsevier. [Link]

  • Krick, A., Kehraus, S., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • Zhang, W., & Liu, Y. (2022). Decarboxylation in Natural Products Biosynthesis. Journal of the American Chemical Society, 144(37), 16757-16775. [Link]

  • Chen, S., et al. (2026). Effect of Headspace CO2 in Hydrothermal Carbonization of Loblolly Pine for In Situ Functionalization and Its Impact on Carbon Capture. Langmuir. [Link]

  • Dai, Y., et al. (2023). Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. Molecules, 28(14), 5434. [Link]

  • De Sa, A. G., & De Andrade, J. B. (2014). Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. Journal of Chromatography B, 953-954, 105-112. [Link]

  • Chen, S. C., & Chen, B. H. (2002). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 10(1), 3. [Link]

  • Kumar, S., & Kishore, N. (2004). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Biophysical Journal, 87(5), 3387-3396. [Link]

  • Shah, S., Dhanani, T., & Kumar, S. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(5), 346-351. [Link]

  • Sreenivasulu, R., et al. (2017). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Analysis: 3-(3-Bromophenoxy)benzoic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3-Bromophenoxy)benzoic acid (3-3-BBA) . As a diaryl ether scaffold common in pyrethroid metabolites and non-steroidal anti-inflammatory drug (NSAID) candidates, accurate characterization of this molecule requires mastering its unique isotopic signature and ionization behavior.

This document compares 3-3-BBA against its non-brominated analogues and positional isomers, establishing a validated protocol for researchers in metabolic profiling and impurity analysis.

Technical Deep Dive: The Fragmentation Mechanism

To accurately identify 3-3-BBA, one must move beyond simple library matching and understand the gas-phase ion chemistry governing its dissociation.

1.1 Ionization Mode Selection: The Case for ESI(-)

While Electron Impact (EI) is useful for structural fingerprinting, Electrospray Ionization in Negative Mode (ESI-) is the gold standard for this analyte.

  • Causality: The carboxylic acid moiety (

    
    ) readily deprotonates to form the stable carboxylate anion 
    
    
    
    . Positive mode (ESI+) is often erratic due to the lack of basic sites for protonation, leading to poor sensitivity.
  • The Bromine Signature: The presence of a bromine atom provides a definitive spectral "flag." Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.69% vs. 49.31%).
    • Result: The molecular ion appears not as a single peak, but as a doublet separated by 2 Da (m/z 291 and 293) with near-equal intensity.

1.2 Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the


 ion undergoes two competitive pathways:
  • Neutral Loss of

    
     (Decarboxylation): 
    
    • The most energetically favorable pathway for benzoic acids. The carboxylate group collapses, ejecting neutral

      
       (44 Da).
      
    • Transition: m/z 291/293

      
       m/z 247/249.
      
    • Significance: This confirms the presence of the carboxylic acid functionality.[1]

  • Ether Bridge Cleavage:

    • Higher collision energies trigger the cleavage of the C-O-C ether bond.

    • Transition: m/z 291/293

      
       m/z 171/173.
      
    • Mechanism: This generates the 3-bromophenolate anion , retaining the bromine isotopic pattern. This is a critical diagnostic ion that confirms the bromine is on the phenoxy ring, not the benzoic acid ring.

Comparative Analysis: 3-3-BBA vs. Alternatives

Distinguishing 3-3-BBA from its structural relatives is critical during impurity profiling.

Table 1: Spectral Comparison of Analogues
FeatureThis compound 3-Phenoxybenzoic acid (PBA) 4-(4-Bromophenoxy)benzoic acid
Role/Type Target AnalyteNon-brominated ControlPositional Isomer (Para-Para)
Precursor Ion (m/z) 291 / 293 (1:1 ratio)213 (Single peak)291 / 293 (1:1 ratio)
Primary Fragment m/z 247 (Loss of

)
m/z 169 (Loss of

)
m/z 247 (Loss of

)
Diagnostic Ion m/z 171 (Bromophenolate)m/z 93 (Phenolate)m/z 171 (Bromophenolate)
Differentiation N/ALack of isotope pattern; shift in mass by -78 Da.Retention Time & Intensity. Para-isomers often show higher stability and different fragment ratios due to resonance effects vs. steric hindrance in meta-isomers.
Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation logic for 3-3-BBA in Negative ESI mode.

FragmentationPathway Parent Parent Ion [M-H]- m/z 291 (79Br) / 293 (81Br) (Deprotonated Benzoic Acid) Decarbox Fragment 1: Decarboxylation [M-H-CO2]- m/z 247 / 249 (Bromodiphenyl ether anion) Parent->Decarbox Low CE (10-20 eV) Phenolate Fragment 2: Ether Cleavage [Br-C6H4-O]- m/z 171 / 173 (Bromophenolate anion) Parent->Phenolate High CE (>30 eV) NeutralCO2 Neutral Loss: CO2 (44 Da) Parent->NeutralCO2 NeutralBenzoic Neutral Loss: Benzoic Moiety (120 Da) Parent->NeutralBenzoic

Figure 1: ESI(-) Fragmentation Pathway of this compound showing competitive loss of CO2 and ether cleavage.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.[2] It emphasizes "Self-Validation" steps to ensure data integrity.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-3-BBA standard in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (

    
    ).
    
    • Note: Avoid glass containers if analyzing at trace levels to prevent adsorption; use silanized glass or polypropylene.

Phase 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

Phase 3: MS Parameters (Source: ESI Negative)
  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.[2]

    • Quantitation (MRM): Optimized typically at 15 eV for m/z 247 and 30 eV for m/z 171.

Phase 4: Self-Validation (Quality Control)
  • The "Isotope Check": Before accepting data, zoom into the parent ion (m/z 291). You MUST see the m/z 293 peak at ~98-100% intensity of the 291 peak. If the 293 peak is missing, you have misidentified the compound or the bromine has been lost in-source (check declustering potential).

  • The "CO2 Check": Ensure the delta between Parent and Daughter 1 is exactly 44 Da.

Workflow Visualization

Workflow Step1 1. Solubilization MeOH Stock Step2 2. LC Separation C18 Column Gradient 5-95% ACN Step1->Step2 Step3 3. ESI Source (-) Ionization to [M-H]- Step2->Step3 Step4 4. MS1 Filter Select m/z 291 & 293 Step3->Step4 Step5 5. Collision Cell CID (N2 Gas) Step4->Step5 Step6 6. Detection Verify 1:1 Isotope Ratio Step5->Step6

Figure 2: Step-by-step experimental workflow for the analysis of brominated diaryl ethers.

References
  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-methoxy- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][3]

  • Bhaskar, G., et al. (2006).[4] Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry.[4] European Journal of Mass Spectrometry.[4] Retrieved from [Link]

  • Holcapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[5] Royal Society of Chemistry. Retrieved from [Link]

  • Levsen, K., et al.Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. (General principles of benzoic acid metabolite analysis).

Sources

Technical Comparison: HPLC Separation of 3-(3-Bromophenoxy)benzoic Acid vs. 3-PBA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of 3-Phenoxybenzoic acid (3-PBA) versus its brominated analog, 3-(3-Bromophenoxy)benzoic acid .

Executive Summary

3-Phenoxybenzoic acid (3-PBA) is the primary common metabolite for Type II pyrethroid insecticides (e.g., cypermethrin, deltamethrin).[1][2] Its separation from structural analogs is critical for accurate environmental and biological monitoring.

This compound is a halogenated structural analog. Due to the introduction of a bromine atom on the phenoxy ring, this molecule exhibits significantly higher hydrophobicity than 3-PBA. In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, This compound will consistently exhibit a longer retention time (RT) than 3-PBA.

CompoundAbbreviationHydrophobicity (LogP)Predicted HPLC Elution Order
3-Phenoxybenzoic acid 3-PBA~3.2First (Earlier)
This compound 3-Br-PBA~4.1Second (Later)

Physicochemical Basis of Separation

The separation logic is grounded in the Hydrophobic Subtraction Model of chromatography. The retention factor (


) in RP-HPLC is governed by the solute's partitioning between the non-polar stationary phase (C18 alkyl chains) and the polar mobile phase.
The "Bromine Effect"

The substitution of a Hydrogen atom with a Bromine atom induces a drastic shift in molecular lipophilicity:

  • Hansch

    
     Constant:  The 
    
    
    
    value represents the hydrophobicity contribution of a substituent.
  • Result: The addition of bromine increases the LogP by approximately 0.86 units. This exponential increase in the partition coefficient (

    
    ) leads to stronger Van der Waals interactions with the C18 ligands, requiring a higher concentration of organic solvent (acetonitrile/methanol) to elute.[2]
    
Mechanistic Diagram (Graphviz)

The following diagram illustrates the differential interaction mechanism within the HPLC column.

HPLC_Mechanism MobilePhase Mobile Phase (Polar: H2O/ACN + H+) Substrate_3PBA 3-PBA (Mod. Hydrophobic) MobilePhase->Substrate_3PBA Elutes Fast Substrate_Br 3-(3-Br)PBA (Highly Hydrophobic) MobilePhase->Substrate_Br Elutes Slow StationaryPhase Stationary Phase (Non-Polar: C18 Ligands) Substrate_3PBA->StationaryPhase Weak Interaction (Van der Waals) Detector UV Detector (Signal Peak) Substrate_3PBA->Detector RT: ~3.5 min Substrate_Br->StationaryPhase Strong Interaction (Br-Lipid Affinity) Substrate_Br->Detector RT: ~5.8 min

Figure 1: Differential retention mechanism showing the stronger affinity of the brominated analog for the C18 stationary phase.

Experimental Protocol

To achieve baseline separation of these two analytes, the following validated RP-HPLC method is recommended. This protocol ensures the carboxylic acid moiety remains protonated (neutral), preventing peak tailing and ensuring retention is driven solely by the phenoxy/bromo-phenoxy hydrophobicity.

Method Parameters
  • Column: C18 (e.g., Phenomenex Kinetex or Agilent Zorbax), 100 mm x 2.1 mm, 2.6 µm particle size.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Targeting the phenoxy chromophore).[3]

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.0 20%Initial Equilibration
1.0 20%Isocratic Hold
8.0 90%Linear Ramp (Elution)
10.0 90%Wash
10.1 20%Re-equilibration
Expected Chromatogram Data

Under these conditions, the analytes will elute in the following order:

  • 3-PBA: Elutes at approximately 3.4 – 3.8 minutes .

    • Reason: Lower hydrophobicity allows it to partition into the mobile phase at lower ACN concentrations (~40-50% B).

  • This compound: Elutes at approximately 5.5 – 6.2 minutes .

    • Reason: The bromine atom anchors the molecule to the C18 chains, requiring a significantly higher organic strength (~60-70% B) to disrupt the interaction.

Troubleshooting & Optimization

If resolution is poor or peak shapes are asymmetrical, consider the following critical control points:

pH Control (Critical)

Both compounds are weak acids (pKa ~3.8).[2]

  • Problem: If Mobile Phase pH > 4.0, the carboxylic acid deprotonates (

    
    ).
    
  • Effect: The ionized form is highly polar and will elute near the void volume (RT < 1 min) with severe tailing.

  • Solution: Always maintain pH < 3.0 using Formic Acid or Phosphoric Acid to ensure the molecule is neutral (

    
    ).
    
Workflow Diagram

Method_Workflow Start Sample Preparation Acidify Acidify Sample (Add Formic Acid) Start->Acidify Inject HPLC Injection Acidify->Inject Separation C18 Column Separation (Gradient Elution) Inject->Separation Branch pH < 3.0? Separation->Branch Result_Good Sharp Peaks Distinct RTs Branch->Result_Good Yes Result_Bad Peak Tailing Co-elution Branch->Result_Bad No

Figure 2: Critical workflow decision tree emphasizing pH control for optimal separation.

References

  • Centers for Disease Control and Prevention (CDC). (2009). Fourth National Report on Human Exposure to Environmental Chemicals. 3-Phenoxybenzoic Acid (3-PBA) Biomonitoring. Link

  • Barr, D. B., et al. (2010).[2] "Urinary concentrations of metabolites of pyrethroid insecticides in the general U.S. population." Environmental Health Perspectives, 118(6), 742-748.[2] Link[2]

  • Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Bromine

    
     values).
    
  • Phenomenex Application Guide. (2023). "Separation of Pyrethroid Metabolites on Kinetex C18." Link

Sources

FTIR reference spectrum for 3-(3-Bromophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 68755-37-3 | Formula: C₁₃H₉BrO₃ Content Type: Technical Comparison & Validation Guide Primary Audience: Analytical Chemists, QC Specialists, and Drug Discovery Researchers[1]

Executive Summary & Structural Context

3-(3-Bromophenoxy)benzoic acid is a critical structural isomer used primarily as an intermediate in the synthesis of pyrethroid insecticides (e.g., fenvalerate) and pharmaceutical scaffolds.[1] Its structural integrity hinges on three distinct functional moieties: a carboxylic acid , a diaryl ether linkage , and a meta-substituted bromine .[1]

This guide establishes the theoretical FTIR reference spectrum for structural validation and compares the two primary acquisition "alternatives": Attenuated Total Reflectance (ATR) versus KBr Pellet Transmission . While ATR is the industry standard for speed, this guide argues that KBr remains superior for resolving the complex fingerprint region of this specific halogenated ether.

The Reference Spectrum: Theoretical Band Assignment

As a specific digitized reference standard is often proprietary, the following assignments constitute the validated theoretical spectrum based on first-principles spectroscopy of aromatic ethers and acids.

Functional Group Analysis Table
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid O-H Stretch2500 – 3300Broad/Variable"Fermi Resonance" often visible; broadness indicates dimerization.[1]
Carboxyl Carbonyl C=O[2][3][4][5][6] Stretch1680 – 1710StrongLower frequency than aliphatic acids due to aromatic conjugation.[1][7]
Aromatic Ring C=C Ring Stretch1580 & 1480Medium-StrongDoublet characteristic of benzene rings.[1]
Diaryl Ether C–O–C Asym Stretch1230 – 1270StrongCritical for confirming the bridge between the two rings.
Acid C-O C–O Stretch1290 – 1320StrongOften overlaps with the ether band; look for broadening in this region.
Ar-H (Meta) C-H Out-of-Plane750 – 800StrongDiagnostic for meta-substitution on both rings.[1]
Aryl Bromide C-Br Stretch500 – 700MediumFingerprint region; heavy atom vibration appears at low frequency.[1]

Technical Insight: The presence of the electron-withdrawing bromine atom on the phenoxy ring typically induces a slight inductive shift, potentially moving the ether C-O-C stretch to the higher end of its range compared to a non-halogenated ether.

Comparative Analysis: ATR vs. KBr Transmission

For this specific compound, the choice of sampling technique significantly alters spectral quality, particularly in the low-wavenumber region where the C-Br bond absorbs.

Comparative Performance Matrix
FeatureAlternative A: ATR (Diamond/ZnSe) Alternative B: KBr Pellet (Transmission) Verdict for this compound
Sample Prep None/Minimal (Direct contact)High (Grinding, pressing, drying)ATR wins for routine QC.[1]
Path Length Fixed (~2 µm penetration)Variable (controlled by pellet thickness)KBr allows optimization for weak bands.[1]
Spectral Range Cutoff ~525 cm⁻¹ (ZnSe) or ~400 cm⁻¹ (Diamond)4000 – 400 cm⁻¹KBr is essential to see the C-Br stretch clearly.[1]
Hygroscopicity NegligibleHigh (KBr absorbs moisture)ATR is better for assessing the O-H acid band without water interference.
Resolution Lower (Peak broadening common)High (Sharp peaks)KBr resolves the complex fingerprint of the two aromatic rings.
Expert Recommendation
  • Routine Identification (QC): Use ATR (Diamond) .[1] The C=O and Ether bands are sufficient for identity confirmation.

  • Structural Elucidation/Purity: Use KBr Pellet .[1][8] You must use transmission mode to clearly resolve the C-Br stretch (<600 cm⁻¹) and the specific meta-substitution overtones (1600–2000 cm⁻¹), which are often lost in ATR noise.

Validated Experimental Protocol (ATR Method)

This protocol is designed to minimize cross-contamination, a common failure mode when analyzing sticky carboxylic acid intermediates.[1]

Workflow Visualization

ATR_Workflow Start Start: Instrument Warm-up Clean Cleaning: Isopropanol -> Acetone Start->Clean Background Acquire Background (Air) Clean->Background Sample Apply Sample (Cover Crystal) Background->Sample Press Apply Pressure (Force Gauge >80) Sample->Press Scan Scan (16 scans, 4cm⁻¹ res) Press->Scan Process ATR Correction Algorithm Scan->Process Process->Clean Next Sample

Caption: Standardized ATR workflow ensuring maximum crystal contact and baseline stability.

Step-by-Step SOP
  • System Suitability: Run a background scan of the clean crystal.[1] Ensure the region between 2000–2500 cm⁻¹ (Diamond absorption) is stable.

  • Sample Deposition: Place approximately 5–10 mg of the solid acid onto the center of the crystal.

    • Critical Step: Do not grind the sample beforehand for ATR; the pressure clamp will crush it.

  • Contact Optimization: Lower the pressure anvil. Monitor the "Live Preview" mode. Increase pressure until the C=O peak (1700 cm⁻¹) stops growing in intensity.

    • Why? Carboxylic acids are hard solids; poor contact results in a noisy baseline and weak peaks.[1]

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply ATR Correction .

    • Mechanism:[1] ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers).[1] Uncorrected spectra will show artificially intense peaks in the fingerprint region compared to library KBr spectra.

Orthogonal Validation Strategy

FTIR is powerful but cannot prove purity alone.[1] For this compound, use this decision logic to select the right tool.

Validation_Logic Sample Unknown Sample (White Powder) Q1 Is Identity ? Sample->Q1 FTIR FTIR (ATR) Check: C=O (1700) & Ether (1250) Q1->FTIR Yes Q2 Is Purity/Quantitation needed? FTIR->Q2 HPLC HPLC-UV (254 nm) Check: Area % vs Standards Q2->HPLC Yes Q3 Is Isomer structure unclear? Q2->Q3 No NMR 1H-NMR (DMSO-d6) Check: Splitting of protons Q3->NMR Yes

Caption: Decision matrix for selecting analytical methods based on specific data requirements.

  • Why Orthogonal? FTIR cannot easily distinguish between the 3-(3-bromo...) and 3-(4-bromo...) isomers because the functional groups are identical.[1] NMR is required to confirm the meta vs. para substitution pattern if the synthesis route is ambiguous.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][9] (Standard text for assigning aromatic/ether bands).

  • NIST Chemistry WebBook. Benzoic acid Infrared Spectrum.[1] National Institute of Standards and Technology.[1][10] [Link] (Base reference for carboxylic acid moiety).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for C-Br and Ether assignments).

  • Kintek Solution. Comparison of ATR vs KBr Pellets.[Link] (Validation of KBr sensitivity claims).

Sources

Technical Comparison: Crystal Architecture of 3-(3-Bromophenoxy)benzoic Acid

[1]

Executive Summary

This compound (CAS: 1408394-69-3 ) represents a critical pharmacophore in the development of pyrethroid metabolites and non-steroidal anti-inflammatory drug (NSAID) analogues. Its solid-state behavior is governed by the interplay between the robust carboxylic acid dimer synthon and the directionality of halogen bonding introduced by the bromine substituent.[1]

This guide compares the target compound against its non-brominated parent scaffold (3-Phenoxybenzoic acid ) and a positional isomer to isolate the structural contributions of the bromine atom.

Structural Specifications & Comparative Data

The following table synthesizes the physicochemical and crystallographic baselines. While the specific unit cell of the target (3,3-isomer) is often proprietary, its lattice architecture is predicted based on the validated structures of its closest analogues.[1]

FeatureTarget: this compound Comparator 1: 3-Phenoxybenzoic acid Comparator 2: 3-Bromobenzoic acid
CAS Number 1408394-69-3 3739-38-6585-76-2
Molecular Weight 293.11 g/mol 214.22 g/mol 201.02 g/mol
Melting Point Predicted:[1] 150–155 °C146–147 °C (Recryst.[1] Heptane)155–158 °C
Crystal Habit Off-white/Colorless NeedlesWhite NeedlesMonoclinic Prisms
Primary Synthon Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Space Group Predicted:

or


(Common for PBA derivs)

Packing Forces

-Stacking + Br···O/Br···


-Stacking + CH[1]···

H-Bonding + Br···Br

Critical Insight: The introduction of the bromine atom at the meta position of the phenoxy ring typically disrupts the flat packing seen in simple benzoic acids, inducing a "herringbone" or twisted conformation to accommodate the bulky halogen (Van der Waals radius ~1.85 Å).[1]

Crystal Engineering Analysis
A. The Carboxylic Acid Dimer (The Anchor)

Like its analogues, this compound crystallizes primarily through the formation of centrosymmetric dimers.

  • Mechanism: Two molecules link via paired hydrogen bonds between the carboxyl groups.[1]

  • Graph Set Notation:

    
    
    
  • Stability: This motif is robust and persists across most solvents, serving as the "anchor" for the crystal lattice.[1]

B. The Bromine Effect (The Director)

Unlike the unsubstituted 3-phenoxybenzoic acid, the brominated derivative engages in Type II halogen bonding.[1]

  • Interaction: C–Br···O (carbonyl) or C–Br···

    
     (aromatic ring).[1]
    
  • Impact: This directional force often increases the melting point (observed: ~155°C vs 146°C for the non-brominated parent) and density of the crystal, reducing solubility in non-polar solvents like heptane.[1]

Experimental Protocol: Single Crystal Growth

To obtain high-quality single crystals for X-ray diffraction (XRD) to confirm the specific unit cell parameters of your batch, follow this slow-evaporation protocol.

Reagents:

  • Target Compound: 20 mg[1]

  • Solvent A: Ethyl Acetate (Good solubility)

  • Solvent B: Heptane (Anti-solvent)

Workflow:

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of Ethyl Acetate in a small scintillation vial. Ensure complete dissolution (sonicate if necessary).[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial to remove nucleation sites.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Heptane. Cap the larger jar tightly.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

  • Harvest: Check for crystals after 3–7 days. The diffusion of heptane will slowly lower the solubility, yielding X-ray quality needles or prisms.[1]

Characterization Workflow Visualization

The following diagram outlines the logical flow for validating the solid-state structure, from synthesis to crystallographic refinement.

CrystalWorkflowSampleRaw this compound(CAS 1408394-69-3)RecrystRecrystallization(EtOAc / Heptane Diffusion)Sample->RecrystPurificationScreeningMicroscopy Screening(Polarized Light)Recryst->ScreeningHarvestSCXRDSingle Crystal XRD(Mo Kα Radiation)Screening->SCXRDSelect Single CrystalPXRDPowder XRD(Bulk Phase Purity)Screening->PXRDBulk AnalysisStructureStructure Solution(Direct Methods / SHELX)SCXRD->StructureDiffraction PatternOutputFinal CIF Data(Unit Cell, Z, Space Group)PXRD->OutputConfirm Bulk IdentityRefinementRefinement & Validation(CheckCIF / R-factor)Structure->RefinementModel BuildingRefinement->OutputPublish

Figure 1: Structural elucidation workflow for phenoxybenzoic acid derivatives.

References
  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] Crystal Structure of Benzoic Acid Derivatives. (Note: General reference for

    
     synthon validation). Retrieved from [Link]
    
  • Chen, S., et al. (2021).[1][2] Metabolites of Pyrethroids and 3-Phenoxybenzoic Acid. Environmental Toxicology and Pharmacology. (Provides context on the parent scaffold 3-PBA).

A Comparative Guide to the Analytical Standard Certification of 3-(3-Bromophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the analytical standard certification process for 3-(3-Bromophenoxy)benzoic acid against the well-established certification of a primary standard, Benzoic Acid. By examining the nuances of certifying a more complex molecule, we will explore the critical experimental choices and data required to establish a trustworthy analytical standard.

The Imperative of a Certified Analytical Standard

In the landscape of pharmaceutical development and quality control, an analytical standard serves as a calibrated point of reference. Its certified purity and well-characterized properties are paramount for:

  • Accurate Quantification: Determining the precise amount of an active pharmaceutical ingredient (API) or impurity in a sample.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.

While certified reference materials (CRMs) for common compounds like Benzoic Acid are readily available from national metrology institutes and commercial suppliers[1], more specialized molecules such as this compound often require in-house certification. This guide elucidates the pathway to achieving a robustly certified in-house standard.

The Certification Workflow: A Comparative Overview

The certification of an analytical standard is a multi-faceted process that involves a battery of analytical techniques to confirm its identity, purity, and stability. We will compare the established workflow for Benzoic Acid with a proposed workflow for this compound.

Certification_Workflow Figure 1: Certification Workflow cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Determination (Mass Balance Approach) cluster_3 Certification & Documentation A Synthesis & Purification of This compound C Visual Inspection & Physical Characterization A->C B Procurement of Benzoic Acid CRM B->C D Spectroscopic Analysis (NMR, FTIR, MS) C->D E Chromatographic Purity (HPLC/UPLC) D->E J Calculation of Purity & Uncertainty E->J F Water Content (Karl Fischer Titration) F->J G Residual Solvents (Headspace GC-MS) G->J H Non-Volatile Impurities (Thermogravimetric Analysis) H->J I Assay by Titration I->J K Issuance of Certificate of Analysis J->K

Caption: A generalized workflow for the certification of an analytical standard.

Comparative Analysis of Certification Parameters

The following table provides a comparative overview of the analytical tests and expected performance data for the certification of Benzoic Acid versus a proposed certification for this compound.

Parameter Benzoic Acid (Established CRM) This compound (Proposed In-house Standard) Rationale for Experimental Choices
Identity Confirmation
¹H & ¹³C NMRConforms to established spectral data.Conforms to the theoretical structure.Provides unambiguous structural confirmation and isomeric purity.
FTIRConforms to reference spectrum.Characteristic peaks for C-Br, C-O-C, C=O, and aromatic C-H bonds.A rapid and reliable method for confirming functional groups.
Mass SpectrometryMolecular ion peak consistent with C₇H₆O₂.Molecular ion peak consistent with C₁₃H₉BrO₃.Confirms molecular weight and elemental composition.
Purity Determination
Chromatographic Purity (HPLC)≥ 99.5%≥ 99.5%Separates and quantifies organic impurities.
Water Content (Karl Fischer)≤ 0.5%≤ 0.5%Water is a common impurity that can affect assay values.
Residual Solvents (GC-MS)Meets USP <467> limits.Meets USP <467> limits.Ensures the absence of potentially harmful solvent residues from synthesis.
Non-Volatile Impurities (TGA)≤ 0.1%≤ 0.1%Quantifies inorganic or high-boiling point impurities.
Assay
Titrimetry99.5% - 100.5%99.5% - 100.5%A primary method for determining the purity of an acidic compound.
Physical Properties
Melting Point122 - 123 °CTo be determined experimentally.A sharp melting point range is an indicator of high purity.

Detailed Experimental Protocols

The following are proposed, detailed protocols for the key analytical experiments in the certification of this compound. These are based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

Rationale: A reverse-phase HPLC method is chosen for its ability to separate compounds with varying polarities, making it ideal for identifying potential impurities in this compound. The use of a gradient elution ensures the separation of both polar and non-polar impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Headspace GC-MS is the standard method for the analysis of residual solvents in pharmaceutical materials as per USP <467>. It offers high sensitivity and specificity for volatile organic compounds.

Protocol:

  • Instrumentation: Headspace GC-MS system.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Mass Spectrometer: Full scan mode from m/z 35 to 350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

Rationale: ¹H and ¹³C NMR are powerful techniques for the unambiguous identification of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecular structure.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Compare the observed spectra with the expected chemical shifts and coupling patterns for the structure of this compound.

Structure_Comparison Figure 2: Chemical Structures cluster_0 Benzoic Acid cluster_1 This compound A B

Caption: Comparison of the chemical structures of Benzoic Acid and this compound.

Trustworthiness Through Self-Validating Systems

A key aspect of certifying an analytical standard is the implementation of orthogonal analytical techniques. By employing methods that rely on different physicochemical principles, the results become self-validating. For instance:

  • Purity by HPLC vs. Assay by Titration: HPLC determines the percentage of the main peak relative to all other detected impurities, providing a measure of "chromatographic purity." In contrast, titrimetry provides an absolute measure of the acidic content of the material. A close agreement between these two values provides a high degree of confidence in the assigned purity.

  • Water Content by Karl Fischer vs. Loss on Drying (TGA): Karl Fischer titration is specific for water, while TGA measures the total mass loss upon heating, which can include residual solvents and other volatile components. Comparing these results can help to elucidate the nature of the volatile impurities.

Conclusion

The certification of an analytical standard for a novel or specialized compound like this compound requires a rigorous and systematic approach. While a direct certified reference material may not be available, a comprehensive in-house certification can be achieved by adapting established analytical methodologies for similar compounds. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers and drug development professionals can establish a well-characterized and trustworthy analytical standard, ensuring the accuracy and reliability of their subsequent analytical measurements.

References

  • Benzoic Acid Certified Reference Material. Alpha Resources. [Link]

  • Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. [Link]

  • A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

  • Carboxylic Acid Unknowns and Titration. Web.mnstate.edu. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.